(3-Bromo-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine
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Overview
Description
(3-Bromo-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine is an organic compound that features both bromine and trifluoromethylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine typically involves the following steps:
Bromination of Benzyl Alcohol: The starting material, benzyl alcohol, is brominated using bromine or N-bromosuccinimide to yield 3-bromobenzyl bromide.
Formation of Trifluoromethylsulfanyl Propylamine: This intermediate is then reacted with a suitable trifluoromethylsulfanyl propylamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide in acetone, which can facilitate the substitution of the bromine atom.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, using sodium iodide can yield the corresponding iodide derivative.
Oxidation and Reduction: Oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(3-Bromo-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Bromo-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine involves its interaction with various molecular targets. The bromine and trifluoromethylsulfanyl groups can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar structure but lacks the trifluoromethylsulfanyl group.
3-Bromobenzyl Alcohol: Contains a hydroxyl group instead of the amine group.
3-Bromobenzyl Bromide: Lacks the trifluoromethylsulfanyl group and has two bromine atoms.
Uniqueness
(3-Bromo-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine is unique due to the presence of both bromine and trifluoromethylsulfanyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H13BrF3NS |
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Molecular Weight |
328.19 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-3-(trifluoromethylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C11H13BrF3NS/c12-10-4-1-3-9(7-10)8-16-5-2-6-17-11(13,14)15/h1,3-4,7,16H,2,5-6,8H2 |
InChI Key |
IWVZSVDVHMRWIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNCCCSC(F)(F)F |
Origin of Product |
United States |
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